molecular formula C11H15NO B160831 (R)-(+)-8-Methoxy-2-aminotetralin CAS No. 127165-18-8

(R)-(+)-8-Methoxy-2-aminotetralin

Cat. No.: B160831
CAS No.: 127165-18-8
M. Wt: 177.24 g/mol
InChI Key: RVKOHSCTEHZRRT-SECBINFHSA-N
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Description

®-(+)-8-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by the presence of a methoxy group at the 8th position and an amino group at the 2nd position on the tetralin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-8-Methoxy-2-aminotetralin typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetralin ring system.

    Methoxylation: Introduction of the methoxy group at the 8th position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Amination: The amino group is introduced at the 2nd position via a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.

Industrial Production Methods: Industrial production of ®-(+)-8-Methoxy-2-aminotetralin may involve:

    Catalytic Hydrogenation: Large-scale synthesis often employs catalytic hydrogenation to reduce intermediates to the desired aminotetralin.

    Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques such as chromatography or crystallization.

Types of Reactions:

    Oxidation: ®-(+)-8-Methoxy-2-aminotetralin can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Ketones, quinones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted aminotetralins.

Scientific Research Applications

®-(+)-8-Methoxy-2-aminotetralin has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-(+)-8-Methoxy-2-aminotetralin involves interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    8-Methoxy-2-aminotetralin: Lacks the chiral center, making it different in terms of stereochemistry.

    2-Amino-8-methoxytetralin: Similar structure but different substitution pattern.

Uniqueness: ®-(+)-8-Methoxy-2-aminotetralin is unique due to its chiral nature, which can result in distinct biological activities compared to its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKOHSCTEHZRRT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C[C@@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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